molecular formula C18H25N3O2 B2599770 Cyclohex-3-en-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2320817-33-0

Cyclohex-3-en-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2599770
CAS RN: 2320817-33-0
M. Wt: 315.417
InChI Key: KVQIIELQEWHQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclohex-3-en-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone” is a complex organic compound. It is a derivative of cyclohexene, a cyclic compound with a double bond . The compound also contains a piperidine ring, which is a common motif in many pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound is complex, with several cyclic structures and a ketone functional group. The cyclohexene ring provides a degree of unsaturation, while the piperidine ring introduces nitrogen into the structure .

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. If it has biological activity, it could be due to interactions with proteins or other biological molecules, influenced by the presence of the nitrogen atom and the double bond .

Safety and Hazards

As with any chemical compound, handling “Cyclohex-3-en-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone” would require appropriate safety precautions. It’s important to avoid ingestion or inhalation and to protect the skin and eyes .

properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-14-7-8-17(20-19-14)23-13-15-9-11-21(12-10-15)18(22)16-5-3-2-4-6-16/h2-3,7-8,15-16H,4-6,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQIIELQEWHQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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